Intemediate for mupiricin

Description

Contextualization of the Mupirocin (B1676865) Class of Natural Products

Mupirocin, known commercially under brand names like Bactroban, is a clinically vital topical antibiotic. portlandpress.comnih.gov It is a natural product derived from the fermentation of the soil bacterium Pseudomonas fluorescens. portlandpress.comnih.govmedex.com.bd First isolated in 1971, the substance initially termed pseudomonic acid A is the primary component of a mixture of related compounds. portlandpress.comwikipedia.orgnih.gov This mixture, collectively known as mupirocin, consists of at least four structurally similar molecules: pseudomonic acids A, B, C, and D. wikipedia.orgnih.gov Pseudomonic acid A (PA-A) is the most abundant, constituting over 90% of the mixture, and is the principal active agent. portlandpress.comwikipedia.org

The structure of mupirocin is unique, characterized by a C17 polyketide core, monic acid, which is joined by an ester linkage to a nine-carbon fatty acid, 9-hydroxynonanoic acid (9-HN). wikipedia.orgnih.gov This distinct molecular architecture is responsible for its novel mechanism of action. Mupirocin inhibits bacterial protein and RNA synthesis by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS). nih.govnih.govdrugbank.com This prevents the incorporation of the amino acid isoleucine into proteins, ultimately leading to bacteriostasis. wikipedia.org Because this mechanism is unique among clinically available antibiotics, mupirocin exhibits no cross-resistance with other antimicrobial classes, making it a valuable tool against infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govdrugbank.comnih.gov

| Compound | Key Structural Feature (relative to Pseudomonic Acid A) | Approximate Proportion in Mupirocin Mixture |

| Pseudomonic Acid A (PA-A) | Main component; features a C10-C11 epoxide. wikipedia.org | >90% portlandpress.comwikipedia.org |

| Pseudomonic Acid B (PA-B) | Additional hydroxyl group at the C8 position. portlandpress.comwikipedia.org | ~8% vulcanchem.com |

| Pseudomonic Acid C (PA-C) | A double bond between C10 and C11 instead of an epoxide. wikipedia.org | <2% |

| Pseudomonic Acid D (PA-D) | A double bond at C4'-C5' in the 9-hydroxynonanoic acid side chain. wikipedia.org | Very minor component |

Significance of Investigating Key Synthetic Intermediates within Complex Polyketide Pathways

Polyketides are a vast and structurally diverse class of natural products synthesized by modular enzymes known as polyketide synthases (PKSs). oup.comsciepublish.com These compounds include many therapeutically important drugs, such as antibiotics, antifungals, and anticancer agents. The biosynthesis of these molecules is an intricate, assembly-line-like process, and their structural complexity often makes commercial production via chemical synthesis economically unviable. oup.comsciepublish.com

Investigating the biosynthetic intermediates within these complex pathways is of paramount scientific importance for several reasons:

Pathway Elucidation: Isolating and characterizing intermediates provides a roadmap of the biosynthetic process, allowing researchers to understand the precise sequence of enzymatic reactions and the function of individual genes within the biosynthetic gene cluster. escholarship.org

Understanding Enzymology: The study of intermediates is crucial for deciphering the function of tailoring enzymes that modify the polyketide backbone to produce the final active compound. This includes oxidations, reductions, cyclizations, and glycosylations that are critical for biological activity.

Synthetic Biology and Bioengineering: A detailed understanding of a biosynthetic pathway, including its key intermediates, opens the door to metabolic engineering. core.ac.uk By manipulating the genes responsible for specific steps, scientists can generate novel "unnatural" natural products with potentially improved properties, such as enhanced stability, greater efficacy, or activity against drug-resistant pathogens. nih.govrsc.org The mupirocin pathway serves as an important model system for these efforts. core.ac.uk

Overview of the Specific Intermediate's Position and Role in the Total Synthesis of Pseudomonic Acids

Within the mupirocin biosynthetic landscape, Pseudomonic Acid B (PA-B) stands out as a critical intermediate. It is not merely a minor byproduct but the direct precursor to the main active component, Pseudomonic Acid A (PA-A). wikipedia.orgnih.govnih.gov PA-B is itself a naturally occurring antibiotic produced by P. fluorescens and differs from PA-A by the presence of an additional hydroxyl group at the C8 position of the monic acid core. wikipedia.orgvulcanchem.com

The biosynthesis of mupirocin proceeds through a branched pathway where the formation of the core tetrahydropyran (B127337) ring leaves a hydroxyl group at C8, characteristic of PA-B. nih.gov This molecule then enters the final and highly complex phase of biosynthesis: a series of tailoring steps that remove this C8-hydroxyl group to yield PA-A. core.ac.uknih.govresearchgate.net This conversion is essential, as full antibiotic activity is achieved only after the transformation to PA-A is complete. core.ac.uk Therefore, PA-B occupies a pivotal position, sitting at the junction between the assembly of the core structure and the final chemical modifications that perfect the molecule for its biological function.

Historical Trajectories in Intermediate Isolation, Identification, and Early Synthetic Endeavors

The journey to understanding the role of Pseudomonic Acid B began with its isolation as a minor, structurally related antibiotic from P. fluorescens fermentations. nih.govresearchgate.net Early biosynthetic investigations using radioisotopically labelled substrates in the 1990s and early 2000s yielded a puzzle. The patterns of radioactivity in PA-A and PA-B were inconsistent with the simple assumption that PA-B was formed by a straightforward hydroxylation of PA-A, or that PA-A was formed by reduction of PA-B. researchgate.netnih.gov These findings led to the hypothesis that the two compounds arose from a diversion in the pathway, with one possibility being that PA-B was a precursor to PA-A. researchgate.netnih.gov

The definitive confirmation of this precursor-product relationship came not from classical chemical synthesis but from the application of molecular genetics. Researchers performed in-frame deletion analyses of the "tailoring" genes in the 74-kb mup gene cluster. wikipedia.orgnih.gov Landmark studies revealed that knocking out any one of four specific genes—mupO, mupU, mupV, and the acyl carrier protein gene macpE—completely halted the production of PA-A. nih.govbham.ac.uk Crucially, these mutant strains accumulated and secreted PA-B instead. wikipedia.orgnih.govnih.gov This provided unequivocal evidence that PA-B is an intermediate on the main biosynthetic pathway to PA-A and that the products of these genes are essential for its conversion. nih.govnih.gov

Subsequent systematic screening and feeding studies with mutant strains identified a total of ten genes from the mup cluster that are collectively required to execute the surprisingly complex removal of the C8-hydroxyl group, transforming PA-B into the final PA-A product. core.ac.uknih.gov

| Gene Product | Predicted or Confirmed Function in PA-B to PA-A Conversion |

| MupU | Acyl-ACP synthase; proposed to load PA-B onto mAcpE. nih.gov |

| mAcpE | A discrete acyl carrier protein that carries the PA-B intermediate. nih.govnih.gov |

| MupV, MupO | Enzymes proposed to work in concert with MupU and mAcpE. nih.gov MupO is a P450 monooxygenase. wikipedia.org |

| MupP | Involved in the oxidation at the C6 position, a key initial step. researchgate.net |

| MupF, MupC | Enzymes involved in subsequent dehydration and reduction steps. nih.govresearchgate.net |

| MupL | Putative hydrolase; its DNA sequence, but not necessarily its protein function, is required. core.ac.uknih.gov |

| MupN | A phosphopantetheinyl transferase (PPTase) required to activate the apo-form of mAcpE to its functional holo-form. core.ac.uknih.gov |

| MupM | A mupirocin-resistant IleRS, which prevents the cell from being poisoned by its own intermediate products. core.ac.uknih.gov |

Structure

2D Structure

3D Structure

Properties

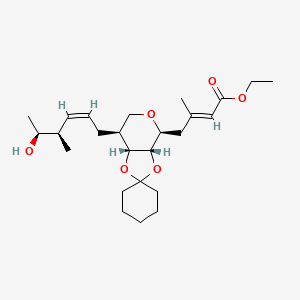

Molecular Formula |

C25H40O6 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

ethyl (E)-4-[(3aS,4S,7S,7aR)-7-[(Z,4R,5S)-5-hydroxy-4-methylhex-2-enyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-4-yl]-3-methylbut-2-enoate |

InChI |

InChI=1S/C25H40O6/c1-5-28-22(27)15-17(2)14-21-24-23(30-25(31-24)12-7-6-8-13-25)20(16-29-21)11-9-10-18(3)19(4)26/h9-10,15,18-21,23-24,26H,5-8,11-14,16H2,1-4H3/b10-9-,17-15+/t18-,19+,20+,21+,23-,24+/m1/s1 |

InChI Key |

BIEXLSWVHLKDNH-KPBZZQOSSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C[C@H]1[C@H]2[C@@H]([C@H](CO1)C/C=C\[C@@H](C)[C@H](C)O)OC3(O2)CCCCC3 |

Canonical SMILES |

CCOC(=O)C=C(C)CC1C2C(C(CO1)CC=CC(C)C(C)O)OC3(O2)CCCCC3 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Key Intermediates

Elucidation of the Polyketide Synthase (PKS) Machinery for Pseudomonic Acid Biosynthesis

The backbone of pseudomonic acid is assembled by a type I PKS, a large, modular enzyme complex. mdpi.com The mupirocin (B1676865) biosynthetic gene cluster encodes six multifunctional proteins (MmpA-F) and numerous single-function proteins that work in concert to produce the polyketide chain. nih.govscispace.com

Role of trans-Acyltransferase (AT) PKS Systems

The mupirocin PKS is classified as a trans-acting acyltransferase (AT) system. nih.gov Unlike the more common cis-AT PKSs where each module contains its own integrated AT domain, the mupirocin synthase utilizes a discrete, standalone AT protein (MmpC) to load the extender units (malonyl-CoA) onto the acyl carrier protein (ACP) domains of the various PKS modules. bham.ac.uknih.gov This separation of the AT function provides a unique mode of regulation and flexibility in the biosynthetic process. The trans-AT architecture is a hallmark of several complex polyketide biosynthetic pathways and often correlates with unusual structural features, such as the methyl groups found in mupirocin. nih.govnih.gov

Identification and Characterization of Specific PKS Modules and Domains Involved in Intermediate Formation

The mupirocin PKS is organized into several modules, each responsible for a specific round of chain elongation and modification. The entire gene cluster spans approximately 74 kb and includes six large open reading frames (ORFs) designated MmpA to MmpF, which encode the core PKS machinery, and 29 other ORFs for tailoring enzymes and five trans-acting ACPs. scispace.comnih.gov

Key modules and domains have been identified through genetic and biochemical studies. For instance, the loading of the initial starter unit is a complex process, and unlike many PKS systems, the mupirocin cluster lacks an obvious dedicated loading module. nih.govbham.ac.uk The main PKS components are found within MmpA and MmpD, while smaller modules like MmpC, MmpE, and a complex of MmpF/MmpB are responsible for acyl transfer, epoxidation, and fatty acid biosynthesis, respectively. scispace.com The iterative action of these modules, sometimes in a non-linear fashion, contributes to the structural complexity of the final product. nih.gov For example, a "stuttering" mechanism involving the MmpF KS-AT didomain and the MmpB module is responsible for the iterative assembly of the 9-hydroxynonanoic acid side chain. bris.ac.uk

Mechanistic Studies of Key Enzymatic Transformations Leading to Intermediates

The linear polyketide chain assembled by the PKS undergoes a series of crucial enzymatic modifications to form the characteristic structural motifs of mupirocin, including the epoxide and tetrahydropyran (B127337) (THP) ring.

Analysis of Epoxidation Processes (e.g., MmpE-catalyzed epoxidation)

A key tailoring step in the biosynthesis of pseudomonic acid A is the epoxidation of the C10-C11 double bond. beilstein-journals.org This reaction is catalyzed by the MmpE protein, which functions as a flavin-dependent monooxygenase. nih.govresearchgate.net Studies have shown that MmpE performs this epoxidation "online," meaning it acts on the polyketide intermediate while it is still tethered to an acyl carrier protein (ACP) of the PKS assembly line. nih.govresearchgate.net Specifically, the MmpE mini-module is integrated into the PKS via a docking domain. nih.govresearchgate.net The efficiency of this epoxidation is high, which explains why pseudomonic acid A (with the epoxide) is the major product, while pseudomonic acid C (with a 10,11-alkene) is a minor component. rsc.org The timing and chain length dependence of this epoxidation have been confirmed through in vitro assays with purified MmpE and synthetic substrates bound to the MmpE_ACP. researchgate.netresearchgate.net

The biosynthesis of mupirocin actually proceeds through two parallel pathways: a major pathway involving the 10,11-epoxide and a minor pathway with the 10,11-alkene. nih.govresearchgate.net

Elucidation of Tetrahydropyran (THP) Ring Formation Mechanisms

The tetrahydropyran (THP) ring is an essential feature for the antibiotic activity of mupirocin. d-nb.info Its formation is a complex process involving an oxidative enzyme-catalyzed cascade. researchgate.net The key enzymes in this process are MupW, a Rieske non-heme oxygenase, and MupZ, an epoxide hydrolase. researchgate.netrsc.org

The proposed mechanism involves the selective oxidation of the C8-C16 single bond in an acyclic precursor by MupW, which is thought to form an 8,16-epoxide intermediate. rsc.org Subsequently, MupZ catalyzes the regioselective ring opening of this epoxide, leading to the formation of the hydroxylated THP ring. researchgate.net Interestingly, in the absence of MupZ, a spontaneous cyclization can occur, leading to the formation of a five-membered tetrahydrofuran (B95107) ring instead. rsc.org Feeding studies and characterization of intermediates from mutant strains have been instrumental in deciphering this pathway. researchgate.netbris.ac.uk It has also been shown that the enzymes responsible for THP formation in the mupirocin and thiomarinol (B140439) biosynthesis pathways are cross-compatible. rsc.org

Investigation of Starter Unit Generation and Elaboration (e.g., MupQ, MupS, MacpD functions)

The biosynthesis of the 9-hydroxynonanoic acid (9-HN) side chain of mupirocin is initiated by a unique priming cassette. researchgate.net This process begins with the generation of a 3-hydroxypropionyl (3-HP) starter unit. scispace.comacs.org The enzymes MupQ, MupS, and the acyl carrier protein MacpD are responsible for this initial step. scispace.comresearchgate.net

MupQ, an adenylation enzyme, activates malonyl-CoA and transfers it to MacpD, forming an unusual bis-CoA/ACP thioester. scispace.comacs.org Subsequently, the reductase MupS reduces this intermediate to generate the 3-HP starter unit attached to MacpD. scispace.comresearchgate.net This 3-HP moiety then undergoes three rounds of elongation via a fatty acid synthase-like mechanism to form the final C9 chain of 9-HN. scispace.com The solution structure of MacpD has revealed a C-terminal extension that, while not essential for 3-HP generation, is important for maintaining high titers of mupirocin, suggesting a role in protein-protein interactions. acs.orgnih.gov

Stereochemical Control within Biosynthetic Enzymes

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. In mupirocin biosynthesis, the precise stereochemical control exerted by the PKS enzymes ensures the formation of the correct and active final product.

The mupirocin PKS is a modular system, where each module is responsible for a specific chain extension and modification step. mdpi.com Within these modules, several types of domains, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, control the stereochemistry at various carbon centers. mdpi.comnih.gov The KR domains, for instance, are responsible for the reduction of β-keto groups, and their stereospecificity dictates whether an (R)- or (S)-hydroxyl group is formed. mdpi.com Similarly, C-methyltransferases, such as MupMT1, introduce methyl groups with a specific stereochemistry, as demonstrated by coupled ketoreductase assays that established the formation of (2R)-2-methyl-3-ketoacyl-ACP. nih.gov

The condensation reaction catalyzed by the ketosynthase (KS) domain also proceeds with a defined stereochemistry, typically resulting in an inversion of configuration at the C-2 position of the extender unit. mdpi.com This precise control at each step of the polyketide chain assembly is fundamental to constructing the complex and stereochemically rich core of mupirocin.

Identification and Structural Characterization of Biosynthetically Derived Intermediates from Mutant Strainsasm.orgnih.govresearchgate.net

The study of mutant strains of P. fluorescens in which specific genes within the mupirocin biosynthetic cluster have been inactivated has been instrumental in isolating and characterizing a wide array of biosynthetic intermediates. acs.orgacs.org This approach, often referred to as metabolic profiling, allows researchers to accumulate compounds that would otherwise be transient and present in very low concentrations in the wild-type strain.

Systematic inactivation of PKS and tailoring genes has led to the isolation of numerous novel metabolites. acs.orgacs.org For example, the deletion of genes involved in the later stages of the pathway often results in the accumulation of earlier intermediates. researchgate.net This strategy has been crucial in piecing together the complex biosynthetic puzzle of mupirocin.

Analysis of Truncated or Aberrant Intermediates

Gene knockout experiments have not only confirmed the importance of specific regions in mupirocin production but have also led to the identification of truncated or aberrant intermediates that provide valuable insights into the biosynthetic process. nih.gov

For instance, the inactivation of the mupH gene, which encodes an HMG-CoA synthase analogue, results in the formation of mupirocin H, a novel pseudomonic acid metabolite derived from a truncated polyketide intermediate. researchgate.net This finding highlights the role of MupH in the β-methylation step of the biosynthesis. acs.orgresearchgate.net

Similarly, deletion of the mupF gene, a putative ketoreductase, leads to the production of a mupirocin analogue with a ketone group at the C-7 position. nih.gov The inactivation of mupC, a putative dienoyl CoA reductase, generates an analogue that reveals MupC's role in controlling the oxidation state around the tetrahydropyran ring of monic acid. nih.gov

Double mutant strains have also been powerful tools. For example, a double mutant of mmpEΔOR/ΔmupW accumulates the linear metabolites mupirocin W4 and W5, which lack the tetrahydropyran ring, providing evidence for the timing of cyclization. researchgate.net Furthermore, the isolation of mupirocin P from a ΔmupP strain, which contains a 7-hydroxy-6-keto-substituted tetrahydropyran ring, confirmed that the conversion of pseudomonic acid B to pseudomonic acid A begins with oxidation at the C6 position. nih.govbham.ac.uk

The following table summarizes some of the key intermediates isolated from mutant strains and the corresponding gene deletions:

| Intermediate | Mutant Strain | Implied Function of Deleted Gene |

| Mupirocin H | ΔmupH | HMG-CoA synthase analogue involved in β-methylation. researchgate.net |

| C-7 Ketone Analogue | ΔmupF | Ketoreductase for C-7 reduction. nih.gov |

| Mupirocin W4 & W5 | mmpEΔOR/ΔmupW | Involved in tetrahydropyran ring formation. researchgate.net |

| Mupirocin P | ΔmupP | Involved in the conversion of PA-B to PA-A. nih.govbham.ac.uk |

| Pseudomonic Acid B | ΔmupO, ΔmupU, ΔmupV, ΔmacpE | Required for the conversion of pseudomonic acid B to pseudomonic acid A. nih.gov |

Isotopic Labeling Studies for Pathway Delineationresearchgate.net

Isotopic labeling studies have been a cornerstone in elucidating the biosynthetic pathways of natural products, including mupirocin. mdpi.com By feeding the producing organism with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁸O), researchers can trace the incorporation of these atoms into the final molecule and its intermediates.

Early isotopic labeling studies on mupirocin revealed that the oxygen atoms in pseudomonic acid A are derived from acetate, with the exceptions of the 10,11-epoxide and the 6-hydroxy group. nih.gov This information was critical in guiding further investigations into the specific enzymes responsible for these modifications. For instance, the origin of the 6-hydroxy group oxygen from molecular oxygen pointed towards the involvement of an oxygenase, later identified as MupA. nih.govnih.gov

More recent studies have combined isotopic labeling with the analysis of mutant strains. For example, feeding isotopically labeled precursors to mutant strains blocked at specific steps can help to confirm the identity of accumulated intermediates and their position in the biosynthetic pathway. core.ac.uk This combined approach provides a powerful tool for delineating the complex sequence of reactions in mupirocin biosynthesis.

Engineering Biosynthetic Pathways for Intermediate Diversification

The detailed knowledge gained from studying the mupirocin biosynthetic pathway opens up exciting possibilities for metabolic engineering. By manipulating the genes of the mupirocin cluster, it is possible to create novel derivatives of the antibiotic, a process often referred to as "mutasynthesis" or "combinatorial biosynthesis." nih.govrsc.org

One strategy involves the heterologous expression of genes from other antibiotic pathways in the mupirocin producer. For instance, expressing genes from the thiomarinol biosynthetic pathway, which produces a related antibiotic, in P. fluorescens has led to the creation of novel mupirocin-thiomarinol hybrids. nih.govrsc.org This approach demonstrates the potential for cross-compatibility between different PKS systems.

Furthermore, the targeted inactivation or modification of specific tailoring enzymes can lead to the accumulation of specific intermediates or the production of new analogues. For example, engineering a strain to produce the more stable pseudomonic acid C as the major product, instead of the epoxide-containing pseudomonic acid A, could have significant advantages for developing a more stable antibiotic with broader applications. rsc.org

The elucidation of the Gac/Rsm regulatory system, which controls mupirocin biosynthesis, also provides another avenue for genetic engineering to improve the production of mupirocin or its intermediates. asm.orgasm.org By manipulating these regulatory elements, it may be possible to enhance the yield of desired compounds.

The following table highlights some examples of engineered diversification of mupirocin intermediates:

| Engineering Strategy | Outcome | Reference |

| Expression of thiomarinol biosynthesis genes in P. fluorescens | Production of novel mupirocin-thiomarinol hybrids. | nih.govrsc.org |

| Engineering for enhanced pseudomonic acid C production | Potential for a more stable antibiotic with wider applications. | rsc.org |

| Manipulation of the Gac/Rsm regulatory system | Potential for improved production of mupirocin and its derivatives. | asm.orgasm.org |

Advanced Synthetic Strategies for the Production of Key Intermediates

Retrosynthetic Analysis and Strategic Disconnections for Intermediate Construction

Retrosynthetic analysis provides a logical framework for deconstructing the complex target molecule into simpler, synthetically accessible precursors. For mupirocin (B1676865) and its analogues, a common primary disconnection is made at the ester linkage, separating the C17 monic acid polyketide backbone from the 9-hydroxynonanoic acid (9-HN) side chain. The more complex monic acid core is then subjected to further analysis.

A convergent strategy is often employed, where different fragments of the molecule are synthesized independently before being coupled together in the later stages. For instance, the total synthesis of mupirocin H has been approached by disconnecting the molecule into key fragments such as a C1-C6 unit and a C7-C12 unit. researchgate.net A central C-C bond disconnection often targets the double bond within the molecule, pointing towards powerful olefination reactions for its construction. The Julia-Kocienski olefination is a frequently utilized method, allowing for the reliable and stereoselective formation of the E-olefin. acs.orgacs.orgnih.govresearchgate.net This approach involves disconnecting the target alkene into a sulfone precursor and an aldehyde. acs.org For example, the synthesis of mupirocin H involved the planned coupling of a phenyltetrazolyl sulfone intermediate with a chiral aldehyde. acs.orgacs.org

Other key strategies include fragmenting the core into a C1-C14 skeleton, which is common to several natural products in the pseudomonic acid family, including mupirocins and thiomarinols. nih.gov This unified approach employs reactions like the Achmatowicz rearrangement and Johnson-Claisen rearrangement to construct the pyran ring system. nih.gov

Stereoselective Synthesis Methodologies for Chiral Intermediate Units

Controlling the stereochemistry at the multiple chiral centers of mupirocin intermediates is a paramount challenge. Chemists have employed a wide array of asymmetric techniques to install the required stereoconfiguration with high fidelity.

Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer or diastereomer, is a powerful tool.

Chiral Phosphoric Acid (CPA) Catalysis: Research has demonstrated that chiral phosphoric acids can act as effective Brønsted acid catalysts to control the regioselectivity of intramolecular cyclizations of epoxide-containing intermediates. umich.eduresearchgate.net In the case of mupirocin methyl ester, which can cyclize to form either a five-membered (exo) or six-membered (endo) ring, the choice of CPA catalyst can selectively favor one product over the other. nih.govnih.gov While standard acidic, basic, or neutral conditions lead to poor selectivity, specific CPAs provide significant regiocontrol. umich.edunih.gov For example, using (R)-TCYP as the catalyst leads to the preferential formation of the six-membered endo product, whereas (S)-TIPSY favors the five-membered exo product. nih.govnih.gov This represents a strategy where the chiral catalyst, rather than the substrate or achiral reagents, dictates the regiochemical outcome of the epoxide ring-opening. umich.edu

| Catalyst/Conditions | Product Ratio (Endo:Exo) | Conversion/Yield | Reference |

| (R)-TCYP | 95:5 | - | nih.gov, umich.edu |

| (S)-TIPSY | 23:77 | - | nih.gov, umich.edu |

| pH 7 Phosphate Buffer | 50:50 | - | nih.gov |

| Achiral Phosphoric Acid | Low endo-selectivity | Complete Conversion | nih.gov |

Lithium Enolate Chemistry: The formation of carbon-carbon bonds via aldol (B89426) reactions is a cornerstone of polyketide synthesis. The geometry of the enolate intermediate plays a crucial role in determining the stereochemical outcome. In one approach to a linear polyketide fragment of mupirocin, the lithium enolate of acetone (B3395972) was reacted with a chiral aldehyde to yield a β-hydroxyketone. researchgate.net This reaction proceeded with high diastereoselectivity ( >20:1 d.r.), demonstrating the effective stereocontrol achievable with lithium enolates in constructing key chiral centers. researchgate.net Similarly, deprotonation with lithium diisopropylamide (LDA) can generate a specific (Z)-enolate, which then reacts with an electrophile from the less hindered face to yield a single detectable diastereomer. nih.gov

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules as inexpensive and readily available starting materials. D-glucose, with its pre-defined stereocenters, has been successfully used as a chiron for the enantioselective total synthesis of mupirocin H. acs.orgacs.orgnih.gov In this route, three of the six final chiral centers are directly derived from D-glucose, significantly simplifying the synthetic challenge. acs.org Similarly, D-ribose and (+)-(R)-Roche ester have been used as starting points for constructing key fragments. researchgate.netrsc.orgresearchgate.net

Chiral Auxiliary Strategies: A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is removed. Evans' oxazolidinone auxiliaries are widely used for stereocontrolled aldol reactions in mupirocin synthesis. The auxiliary guides the approach of the electrophile to the enolate, leading to the formation of the desired stereoisomer. Another example is the use of Oppolzer's sultam protocol for diastereoselective aldol additions to create specific chiral centers. researchgate.net Thiazolidinethione auxiliaries have also been investigated; their thiocarbonyl group interacts strongly with Lewis acids like chlorotitanium, creating a rigid chelated transition state that enforces high diastereoselectivity in aldol reactions. bris.ac.uk

Beyond the aforementioned methods, several other named reactions are critical for establishing stereocenters in mupirocin intermediates:

Sharpless Asymmetric Epoxidation: Used to create chiral epoxides from allylic alcohols with high enantioselectivity. researchgate.netresearchgate.netresearchgate.net

Still-Barrish Hydroboration: A diastereoselective hydroboration method used to synthesize anti-1,3-diols, a common motif in polyketides. acs.orgacs.orgnih.gov

Grubbs Cross-Metathesis: While primarily a C=C bond-forming reaction, it is crucial for coupling complex, chiral fragments without disturbing existing stereocenters. researchgate.netresearchgate.netnih.gov

Stereoselective Reductions: Reagents such as Red-Al are used for the regioselective and stereoselective opening of epoxides. researchgate.net

Chemo- and Regioselective Synthetic Operations

The synthesis of complex intermediates often involves molecules with multiple, similarly reactive functional groups. Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are therefore critical.

The presence of multiple hydroxyl groups, olefins, esters, and epoxides in mupirocin intermediates requires a careful orchestration of protecting groups and selective reagents.

Regioselective Epoxide Opening: The intramolecular opening of an epoxide in a mupirocin precursor can lead to either a five-membered tetrahydrofuran (B95107) (THF) or a six-membered tetrahydropyran (B127337) (THP) ring. As discussed, chiral phosphoric acids provide a high degree of regiocontrol in this transformation. umich.edunih.gov In other cases, regioselective opening of an epoxide can be achieved with nucleophiles like trimethylaluminium. researchgate.net

Selective Oxidations and Reductions: Specific reagents are chosen to target one functional group while leaving others intact. For example, a TEMPO/BAIB mediated oxidation can achieve a selective oxidation-lactonization sequence. researchgate.net Dess-Martin periodinane (DMP) is often used for the mild oxidation of primary alcohols to aldehydes without affecting other sensitive groups. nih.gov For reductions, a notable example is the reductive cleavage of a lactone. This was achieved by first trapping an intermediate lactol as a dithiolane, followed by a Raney® nickel reduction, a sequence that selectively removes the carbonyl oxygen and delivers the required alkyl group. This multi-step process highlights the intricate strategies required for selective transformations in complex settings. Furthermore, metallaphotoredox catalysis has been shown to functionalize the carboxylic acid group of the intact mupirocin molecule, showcasing the potential for highly selective C-C bond formation even in the presence of sensitive functionalities like epoxides and diols. acs.org

Control of Ring-Forming Reactions (e.g., Prins Cyclizations, Baeyer–Villiger Oxidations)

The central tetrahydropyran (THP) ring is a critical pharmacophore for the biological activity of mupirocin. sciencedaily.comnih.govacs.org The stereoselective synthesis of this substituted oxygen heterocycle is a significant challenge.

Prins Cyclizations: The Prins reaction has emerged as a powerful and versatile method for constructing functionalized tetrahydropyran rings. nih.govgoogle.comirispublishers.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, proceeding through an oxocarbenium ion intermediate that cyclizes to form the THP skeleton. irispublishers.com The strategy has been successfully applied in the synthesis of numerous natural products containing THP moieties. nih.govirispublishers.com However, controlling the stereoselectivity and avoiding side reactions, such as racemization via an oxonia-Cope rearrangement, are significant challenges that must be addressed through careful selection of catalysts and reaction conditions. nih.govgoogle.com For instance, Lewis acid-promoted cyclizations can sometimes lead to partial racemization and the formation of side-chain exchange products. google.com

Baeyer–Villiger Oxidations: Baeyer–Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. researchgate.netnih.gov While early biosynthetic studies ruled out a simple Baeyer-Villiger oxidation for inserting an oxygen atom into the complete carbon backbone of mupirocin, enzymatic reactions with Baeyer-Villiger characteristics are highly relevant. beilstein-journals.org The mupirocin biosynthetic pathway involves several flavin-dependent monooxygenases (FMOs), which are known to catalyze reactions such as Baeyer-Villiger oxidations. Current time information in Vanderburgh County, US. These enzymes, often called Baeyer-Villiger monooxygenases (BVMOs), offer a biocatalytic route to chiral lactones, which are valuable intermediates for natural product synthesis. nih.govresearchgate.netrsc.org The enzymatic approach provides high chemo-, regio-, and enantioselectivity, which is difficult to achieve with chemical reagents. In the biosynthesis of mupirocin, an enzymatic cascade involving a Rieske oxygenase (MupW) and an epoxide hydrolase (MupZ) is responsible for the selective formation of the 6-membered THP ring from a linear precursor. sciencedaily.com This enzymatic control prevents the formation of a thermodynamically favored but inactive 5-membered tetrahydrofuran ring. sciencedaily.com

Convergent Synthesis Approaches for Assembling Complex Intermediate Fragments

Several total syntheses of mupirocin analogues, such as mupirocin H, have successfully employed convergent strategies. bham.ac.ukmdpi.comnih.gov One approach involved the synthesis of two key fragments: a phenyltetrazolyl sulfone and a chiral aldehyde derived from D-glucose. bham.ac.ukfirp-ula.org These fragments were then joined using a Julia-Kocienski olefination to selectively form the advanced E-olefinic intermediate. bham.ac.ukfirp-ula.org Another convergent synthesis of (+)-mupirocin H utilized strategies to create functionalized γ-lactones from δ-lactones, demonstrating the versatility of this approach for preparing various truncated metabolites. mdpi.com Similarly, a convergent approach was used to synthesize a linear polyketide fragment with six asymmetric centers to study the enzymatic epoxidation step in mupirocin biosynthesis. imist.ma These examples underscore the power of convergent synthesis in efficiently assembling the complex structural components of mupirocin intermediates. bham.ac.ukmdpi.comnih.govimist.ma

Application of Novel Synthetic Methodologies

The synthesis of mupirocin intermediates is increasingly benefiting from novel methodologies that improve efficiency, sustainability, and control over complex chemical transformations.

Green Chemistry Principles in Intermediate Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.orgportlandpress.com In the context of mupirocin, the principles of green chemistry are most evident in the use of biocatalysis, which mirrors nature's own efficient synthetic machinery.

The biosynthesis of mupirocin itself provides a blueprint for green synthesis. For example, the formation of the essential tetrahydropyran ring is achieved through a highly selective enzymatic reaction cascade. sciencedaily.com Scientists have identified the enzymes MupW and MupZ from Pseudomonas fluorescens as responsible for this key ring-forming step. sciencedaily.com This biocatalytic transformation would be extremely challenging to replicate with conventional chemical methods, highlighting the efficiency and precision of nature's catalysts. sciencedaily.com The use of enzymes is a core principle of green chemistry, as they operate under mild conditions (ambient temperature and pressure) and can obviate the need for protecting groups due to their high specificity, thereby reducing the number of synthetic steps and potential waste. researchgate.net The application of biocatalysts, such as glycosyltransferases for modifying the mupirocin structure or Baeyer-Villiger monooxygenases for selective oxidations, represents a sustainable and powerful alternative to traditional reagents. nih.govrsc.orgimist.ma

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This methodology offers significant advantages for the synthesis of active pharmaceutical ingredients (APIs), including enhanced safety, better control over reaction parameters (temperature, pressure, and mixing), and improved reproducibility. rsc.org

While specific examples of flow chemistry being applied to the total synthesis of mupirocin intermediates are not yet widely reported, the principles are highly relevant. Nature's biosynthetic pathways operate as steady-state processes where intermediates are immediately converted as they are formed, a system that flow chemistry aims to mimic. nih.gov The synthesis of complex pharmaceutical molecules often involves unstable or hazardous intermediates that are better managed in a continuous flow setup where they are generated and consumed in small quantities in a closed system. rsc.org Given the multi-step and complex nature of synthesizing mupirocin fragments, flow chemistry holds considerable potential for creating a more efficient, scalable, and safer manufacturing process. rsc.orgnih.gov

Photochemical and Electrochemical Methods

Photochemical and electrochemical reactions utilize light or electricity, respectively, to drive chemical transformations. These methods are gaining traction as green chemistry tools because they can generate highly reactive intermediates under mild conditions, often without the need for harsh chemical reagents. nih.govfirp-ula.org

Photochemical reactions, initiated by the absorption of light, can facilitate unique transformations such as rearrangements and cycloadditions. nih.gov For instance, photochemical hydroacylation reactions have been explored for the synthesis of hydroxy fatty acid derivatives, a class of molecules relevant to the 9-hydroxynonanoic acid side chain of mupirocin. Although direct photochemical synthesis of a core mupirocin intermediate has not been detailed, the technology offers potential for specific bond-forming or functional group manipulation steps.

Electrochemical methods, while not prominently featured in the synthesis of mupirocin intermediates to date, offer powerful alternatives for oxidation and reduction reactions, potentially reducing the reliance on chemical redox agents. The primary application found in the context of mupirocin research has been analytical, such as measuring enzymatic kinetics in microfluidic devices. bham.ac.uk However, the broader field of synthetic electrochemistry is rapidly expanding, suggesting future applicability in the synthesis of complex natural products.

Mechanistic Investigations of Intermediate Formation and Reactivity in Synthetic Contexts

Reaction Mechanism Elucidation in Key Synthetic Steps

The construction of the intricate architecture of pseudomonic acid involves several stereochemically complex transformations. Mechanistic studies, including computational analysis and experimental observations, are vital for understanding and controlling the outcomes of these reactions.

Understanding the transition states of key bond-forming reactions provides insight into the origins of stereoselectivity. In the synthesis of mupirocin (B1676865) H, a derivative of pseudomonic acid, a substrate-controlled conjugate addition was employed to establish the chirality at the C6 position. researchgate.net Theoretical models of the transition states for this type of reaction suggest that the stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on a chiral α,β-unsaturated ester. researchgate.net

For instance, the diastereoselective conjugate addition to an enantiopure α,β-unsaturated ester intermediate proceeds through a specific transition state geometry. The existing stereocenter in the substrate directs the incoming nucleophile to one face of the double bond to minimize steric hindrance, leading to the preferential formation of one diastereomer. A proposed reductive elimination model-based transition state for a diastereoselective conjugate addition process highlights how the substrate's conformation influences the reaction pathway, ensuring high diastereoselectivity (dr = 13:1 in one reported synthesis). researchgate.net

Reaction pathway mapping, often aided by computational chemistry, helps to identify the most energetically favorable routes from reactants to products, including the structures of intermediates and transition states. p-graph.orgresearchgate.net In the context of mupirocin's tetrahydropyran (B127337) (THP) ring, biosynthetic studies have revealed an unusual mechanism for its formation, which can inspire synthetic strategies. rsc.org The enzymatic pathway involves specific intermediates that are pre-organized for cyclization, a concept that synthetic chemists aim to replicate using strategic placement of functional groups. rsc.orgresearchgate.netnih.gov

The kinetics and thermodynamics of reactions that form key intermediates determine their feasibility, reaction rates, and equilibrium positions. p-graph.org While detailed kinetic and thermodynamic data for every step in a multi-step total synthesis are not always available, the choice of reagents and conditions is implicitly guided by these principles. For example, the use of highly reactive organometallic reagents or the application of heat is often necessary to overcome significant activation energy barriers (kinetic control). researchgate.net Conversely, reactions that are reversible may be driven to completion by removing a byproduct, a strategy governed by thermodynamic principles (Le Chatelier's principle).

Table 1: Key Intermediate-Forming Reactions and Their Mechanistic Features

| Reaction Type | Key Intermediate | Mechanistic Aspect | Significance in Synthesis |

|---|---|---|---|

| Diastereoselective Conjugate Addition | Chiral Michael Adduct | Transition state controlled by substrate stereocenter to minimize steric interactions. | Establishes critical stereochemistry at C6. |

| Julia-Kocienski Olefination | β-alkoxy sulfone | Thermodynamically driven by elimination of SO2 and an aryloxide. | Connects two advanced fragments to form the carbon backbone. |

| Intramolecular Lactonization | Hydroxy Acid | Kinetically controlled cyclization, often requiring activation of the carboxylic acid. | Forms the core lactone or pyran ring structure. |

Influence of Reaction Conditions on Selectivity and Yield

In the synthesis of mupirocin H, the Julia-Kocienski olefination to couple an aldehyde fragment with a sulfone fragment was optimized to provide the target diene in 80% yield. researchgate.net The choice of base, solvent, and temperature is critical in this reaction to ensure efficient formation of the sulfone anion and subsequent olefination, while minimizing side reactions.

Similarly, the selective oxidation of a terminal olefin in the presence of other potentially reactive functional groups within an advanced intermediate is a significant challenge. The choice of oxidant and reaction conditions is paramount. For example, conditions must be found that favor epoxidation or dihydroxylation of the terminal double bond without affecting other alkenes or sensitive protecting groups in the molecule. researchgate.net

Table 2: Effect of Reaction Conditions on a Key Transformation

| Transformation | Variable Condition | Observed Effect on Selectivity/Yield | Rationale |

|---|---|---|---|

| Julia-Kocienski Olefination | Base | Strong, non-nucleophilic bases (e.g., KHMDS) provide higher yields by efficiently deprotonating the sulfone without side reactions. | Ensures complete formation of the reactive anion. |

| Temperature | Low temperatures (-78 °C) are typically used to control reactivity and prevent decomposition of intermediates. | Enhances selectivity and minimizes degradation pathways. | |

| Selective Oxidation | Oxidizing Agent | Sterically hindered or electronically selective oxidants (e.g., m-CPBA vs. OsO4) can differentiate between double bonds. | Exploits subtle differences in the electronic and steric environment of the olefins. |

| Solvent | Solvent polarity can influence reaction rates and the stability of intermediates, affecting overall efficiency. | Stabilizes transition states and intermediates differently. |

Structure-Reactivity Relationships of Key Intermediates

For example, the diene intermediate formed via the Julia-Kocienski olefination in the synthesis of mupirocin H has two double bonds. researchgate.net The terminal olefin is generally more sterically accessible and electronically different from the internal, conjugated double bond, allowing for selective chemical manipulation. This difference in reactivity is crucial for the downstream functionalization required to complete the synthesis.

Protecting groups also play a critical role in modulating reactivity. A silyl (B83357) ether, for instance, is relatively stable but can be cleaved under specific conditions (e.g., with fluoride (B91410) ions), unmasking a hydroxyl group for a subsequent reaction, such as lactonization. The strategic use of different protecting groups with orthogonal stability allows chemists to selectively unmask and react specific functional groups in a complex intermediate without affecting others.

Probing Intermediate Reactivity for Downstream Transformations towards Pseudomonic Acid

The culmination of a synthetic strategy involves the successful conversion of advanced intermediates into the final target molecule. Each reaction is a probe of the intermediate's reactivity, and success hinges on whether the molecule behaves as predicted.

In the final stages of pseudomonic acid synthesis, a key transformation is the formation of the tetrahydropyran ring, often via an intramolecular cyclization. The reactivity of a linear precursor, typically a polyhydroxylated chain, must be precisely controlled. For example, an acid-catalyzed cyclization of a hydroxy-epoxide intermediate is a common strategy. The regioselectivity of the epoxide opening by the intramolecular hydroxyl nucleophile is governed by electronic and steric factors, as well as the conformational preferences of the acyclic intermediate, which directs the molecule to fold in a way that favors the formation of the desired six-membered ring (Baldwin's rules).

Another critical downstream transformation is the esterification of the C9 hydroxyl of the monic acid core with the 9-hydroxynonanoic acid side chain. The reactivity of the C9-hydroxyl in the complex monic acid intermediate must be sufficient for esterification, which may require activation of either the alcohol or the carboxylic acid of the side chain. The successful execution of this step demonstrates a mastery of the structure-reactivity principles governing the advanced intermediate. tmj.ro

Catalytic Systems for Efficient Intermediate Synthesis

Homogeneous Catalysis in Intermediate Construction

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the precise construction of the mupirocin (B1676865) intermediate. This approach allows for mild reaction conditions and high selectivity, which are critical for handling sensitive functional groups present in the molecule.

Organometallic Catalysts for Coupling and Functionalization Reactions

Organometallic catalysts are instrumental in forming key carbon-carbon and carbon-heteroatom bonds within the mupirocin intermediate's framework. For instance, in the synthesis of monic acid C, a key fragment of the intermediate, specific organometallic reagents are employed for crucial transformations. One notable example is the use of zinc bromide in a Lewis acid-catalyzed addition reaction to elaborate the β-methylbutenoate side chain. oregonstate.edu Furthermore, transition metal catalysts like osmium tetroxide are utilized in catalytic amounts for dihydroxylation reactions, which are vital for installing the necessary stereocenters. oregonstate.edu The Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds with high E-selectivity, is another key reaction in the total synthesis of mupirocin and its analogues, often employing organometallic bases. mdpi.comresearchgate.net

| Reaction | Catalyst/Reagent | Substrate | Product | Key Transformation |

|---|---|---|---|---|

| Side-chain Elaboration | Zinc bromide (Lewis Acid) | γ-lactone | cis and trans ketoacids | Formation of β-methylbutenoate side chain |

| Dihydroxylation | Osmium tetroxide (catalytic) | Alkene | Diol | Stereoselective installation of hydroxyl groups |

| Olefination | Organometallic bases (e.g., n-BuLi) | Aldehyde and sulfone | Alkene | Formation of a C=C double bond |

Organocatalysts and Their Role in Stereocontrol

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for establishing stereocenters with high precision, a critical aspect in the synthesis of the mupirocin intermediate. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which are fundamental for creating chiral β-hydroxy carbonyl moieties present in the mupirocin backbone. nih.govdntb.gov.ua These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an aldehyde in a stereocontrolled manner. nih.gov The stereochemical outcome of these reactions can be predicted and controlled by the catalyst's structure, allowing for the synthesis of specific stereoisomers. nih.govnih.gov This level of control is essential for constructing the multiple chiral centers of the mupirocin intermediate with the correct relative and absolute configurations.

Heterogeneous Catalysis for Sustainable Intermediate Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable and cost-effective manufacturing processes.

Supported Catalysts and Nanomaterial-Based Systems

While specific applications in mupirocin intermediate synthesis are not extensively documented in readily available literature, the principles of supported and nanomaterial-based catalysis are highly relevant. Supported catalysts, where an active metal is dispersed on a high-surface-area support, can enhance catalyst stability and activity. For instance, in esterification reactions, which are crucial for assembling the mupirocin structure, solid acid catalysts can be employed to facilitate the reaction and simplify product purification. mdpi.com

Nanomaterial-based catalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity. mdpi.com Metal nanoparticles, for example, are effective catalysts for a variety of C-C bond-forming reactions. mdpi.comresearchgate.net The application of such catalysts could streamline the synthesis of the mupirocin intermediate by improving the efficiency of key coupling steps.

Biocatalysis and Chemoenzymatic Approaches for Intermediate Elaboration

Biocatalysis, utilizing enzymes or whole microorganisms, offers unparalleled selectivity and efficiency for specific transformations under mild conditions. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, are particularly powerful for the synthesis of complex chiral molecules like the mupirocin intermediate. Enzymes can be used for the asymmetric synthesis of chiral building blocks through processes like desymmetrization of prochiral substrates. nih.gov For example, lipases are commonly used for the kinetic resolution of racemic alcohols and esters, providing access to enantiomerically pure fragments of the mupirocin structure. The chemoenzymatic synthesis of natural products often leverages the high stereoselectivity of enzymes to install key chiral centers, which are then elaborated using chemical methods. nih.govmdpi.commonash.edu

| Enzyme Class | Reaction Type | Application in Chiral Synthesis | Example Substrate | Example Product |

|---|---|---|---|---|

| Lipases | Kinetic Resolution | Separation of racemic alcohols/esters | Racemic alcohol | Enantiopure alcohol and ester |

| Ketoreductases | Asymmetric Reduction | Stereoselective reduction of ketones | Prochiral ketone | Chiral alcohol |

| Hydrolases | Hydrolysis | Enantioselective hydrolysis of esters/amides | Racemic ester | Enantiopure acid and alcohol |

Rational Design and Optimization of Catalytic Systems

The development of efficient syntheses for the mupirocin intermediate heavily relies on the rational design and optimization of catalytic systems. rsc.org This involves a deep understanding of reaction mechanisms to design catalysts that favor the desired reaction pathway and stereochemical outcome. nih.gov For instance, in organocatalysis, the structure of the catalyst can be systematically modified to improve enantioselectivity. nih.gov Computational modeling can aid in predicting the transition state energies for different catalyst-substrate combinations, guiding the design of more effective catalysts. mdpi.com

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is also crucial for maximizing yield and selectivity while minimizing waste. researchgate.netsemanticscholar.org High-throughput screening techniques can be employed to rapidly evaluate a large number of catalysts and reaction conditions to identify the optimal parameters for a given transformation in the synthesis of the mupirocin intermediate. semanticscholar.org

Advanced Analytical Methodologies for Research and Characterization of Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the intermediates in mupirocin (B1676865) synthesis. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of chiral centers. In the total synthesis of complex molecules like mupirocin H, the comparison of ¹H and ¹³C NMR spectra of the synthetic compound with those of the natural product is a critical step for final structure confirmation.

While one-dimensional (1D) NMR provides fundamental information, complex molecules often yield overcrowded spectra. Two-dimensional (2D) NMR experiments resolve these complexities by spreading the signals across two frequency axes, revealing correlations between different nuclei. These techniques are crucial for piecing together the molecular puzzle of mupirocin intermediates.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It helps establish connectivity between adjacent protons in a spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems of coupled protons. This is particularly useful for identifying amino acid or sugar-like fragments within an intermediate.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that shows correlations between protons and directly attached carbons (or other heteroatoms like ¹⁵N) through one-bond J-coupling. It provides a direct map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals correlations between protons that are close in space (typically < 5 Å), irrespective of whether they are bonded. This is the primary NMR method for determining relative stereochemistry and conformational details of intermediates.

| Technique | Type of Correlation | Information Gained | Primary Application for Intermediates |

|---|---|---|---|

| COSY | ¹H-¹H (through-bond) | Identifies protons coupled through 2-3 bonds. | Mapping adjacent proton environments. |

| TOCSY | ¹H-¹H (through-bond) | Reveals entire coupled proton spin systems. | Identifying complete molecular fragments (e.g., side chains). |

| HSQC | ¹H-¹³C (one-bond) | Correlates protons with their directly attached carbons. | Assigning protonated carbons. |

| HMBC | ¹H-¹³C (multiple-bond) | Correlates protons and carbons over 2-4 bonds. | Assembling the carbon skeleton and identifying quaternary centers. |

| NOESY | ¹H-¹H (through-space) | Identifies protons that are spatially close. | Determining relative stereochemistry and conformation. |

Quantitative NMR (qNMR) is a powerful method for monitoring the progress of chemical reactions in real-time. By integrating the signals of specific protons corresponding to reactants, intermediates, and products, their relative concentrations can be determined at various time points. This technique is non-destructive and does not require chromatographic separation, offering direct insight into reaction kinetics. For the synthesis of mupirocin intermediates, qNMR can be employed to:

Determine reaction endpoints.

Quantify the yield of intermediates and products.

Identify and quantify byproducts.

Study reaction kinetics to optimize conditions like temperature, pressure, and catalyst loading.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Mechanistic Probing

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of mupirocin intermediates with high accuracy, confirm their elemental composition, and gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of an intermediate's elemental formula. While conventional MS might identify two different intermediates as having the same nominal mass, HRMS can distinguish between them based on their exact mass, which differs due to the mass defects of their constituent atoms. This capability is crucial for identifying unknown byproducts or confirming the successful formation of a desired intermediate in a reaction mixture.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected, fragmented, and the resulting product ions are then analyzed by a second mass spectrometer. The fragmentation is typically achieved through collision-induced dissociation (CID), where the precursor ions collide with an inert gas. The resulting fragmentation pattern is highly dependent on the molecule's structure. By analyzing these patterns, chemists can deduce the structure of an unknown intermediate or confirm the structure of a synthesized one. This method is invaluable for distinguishing between isomers and for probing the connectivity of different functional groups within the molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Structural Implication |

|---|---|---|---|

| 450.30 [M+H]⁺ | 432.29 | 18.01 (H₂O) | Presence of a hydroxyl group. |

| 450.30 [M+H]⁺ | 406.28 | 44.02 (CO₂) | Presence of a carboxylic acid group (after rearrangement). |

| 450.30 [M+H]⁺ | 350.25 | 100.05 (C₅H₈O₂) | Cleavage of a side chain. |

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. These methods are essential for analyzing complex reaction mixtures containing multiple mupirocin intermediates, starting materials, and byproducts.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common hyphenated technique for analyzing non-volatile and thermally labile compounds like many mupirocin intermediates. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the components of the mixture, which are then directly ionized and analyzed by the mass spectrometer.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable intermediates. Compounds are separated in the gas phase before being introduced into the mass spectrometer.

UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry): This advanced hyphenated system combines the high-resolution separation of UHPLC with the high mass accuracy and sensitivity of a Q-TOF mass spectrometer. It allows for the reliable detection and identification of trace-level intermediates and byproducts in complex matrices, making it a powerful tool in biosynthetic and synthetic pathway elucidation. A study developing a sensitive quantitation method for monic acid A, a metabolic product of mupirocin, utilized an HPLC/MS/MS methodology, demonstrating the power of these combined techniques.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is the cornerstone of purification and analysis in the multi-step synthesis of mupirocin intermediates. The choice of technique is dictated by the polarity, volatility, and scale of the material being analyzed or purified.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the qualitative and quantitative analysis of mupirocin intermediates. Its high resolution and sensitivity are ideal for monitoring the progress of synthetic transformations, allowing researchers to determine reaction completion, identify the formation of byproducts, and assess the purity of isolated materials. Reversed-phase HPLC (RP-HPLC) is particularly common for these polar analytes. researchgate.netsielc.com

Key aspects of HPLC application include:

Reaction Monitoring : Small aliquots can be taken from a reaction mixture at various time points, quenched, and injected into the HPLC system. By comparing the peak areas of the starting material and the product, chemists can accurately track the reaction's progress and optimize conditions such as reaction time, temperature, and reagent stoichiometry. google.comsisweb.com

Purity Assessment : HPLC provides a detailed profile of a synthesized intermediate. The presence of multiple peaks indicates impurities, and the relative peak area can be used to estimate the purity level of the target compound. researchgate.net Methods are often validated according to ICH guidelines to ensure accuracy and precision. researchgate.net

Table 1: Exemplar HPLC Conditions for Mupirocin Intermediate Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | C8 or C18 (e.g., Water's X-bridge C18, 4.6 x 150mm, 5µm) | Standard reversed-phase separation of polar to moderately nonpolar compounds. | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) | Elution of analytes from the column. Gradient or isocratic elution can be used. | researchgate.netamericanpharmaceuticalreview.com |

| pH | Acidic to neutral (e.g., pH 2.5 - 6.3) | Controls the ionization state of acidic (e.g., carboxylic acid) or basic groups to ensure good peak shape. | researchgate.netlibretexts.org |

| Flow Rate | 0.8 - 1.1 mL/min | Typical analytical flow rate for standard bore columns. | researchgate.netlibretexts.org |

| Detection | UV-Vis (e.g., 220-240 nm) or Mass Spectrometry (MS) | UV detection is common for chromophore-containing molecules. MS provides mass information for definitive identification. | researchgate.netyoutube.com |

The stereochemical complexity of mupirocin intermediates makes the determination of enantiomeric excess (e.e.) critical. Chiral HPLC is the gold standard for this analysis. libretexts.org This is achieved either by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, or by pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.comtcichemicals.com This analysis is crucial for validating the effectiveness of asymmetric reactions used to install the numerous stereocenters in the mupirocin backbone.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, its direct application to mupirocin intermediates is severely limited. Most intermediates in the mupirocin synthetic pathway are large, polar, poly-functionalized molecules (containing multiple -OH, -COOH groups) that exhibit low volatility and are prone to thermal decomposition at the high temperatures required for GC analysis. google.comnist.gov

To make these compounds amenable to GC analysis, a crucial step of derivatization is required. jfda-online.comacs.org This process chemically modifies the polar functional groups to increase volatility and thermal stability. nih.gov

Common derivatization techniques include:

Silylation : Active hydrogens, such as those in alcohols and carboxylic acids, are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgnih.gov This blocks hydrogen bonding and significantly increases volatility.

Alkylation/Esterification : Carboxylic acid groups are converted to their corresponding esters (e.g., methyl esters) to reduce polarity and increase volatility. acs.org

Acylation : Hydroxyl and amino groups can be converted to esters and amides, respectively, using acylating agents.

Once derivatized, GC coupled with a mass spectrometer (GC-MS) can provide valuable information on smaller, more volatile intermediates or degradation products, aiding in structural elucidation. However, for the larger, more complex intermediates, HPLC remains the more direct and widely used chromatographic technique.

Following a synthetic reaction, the target intermediate must be isolated from unreacted starting materials, reagents, and byproducts. For research-scale quantities (milligrams to grams), preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads.

Common methods for purifying mupirocin intermediates include:

Preparative HPLC : This offers the highest resolution for purifying complex mixtures, yielding samples of very high purity essential for subsequent synthetic steps and definitive spectroscopic characterization. Both normal-phase and reversed-phase systems are used depending on the intermediate's properties.

Flash Column Chromatography : A faster, lower-pressure technique widely used for routine purifications. It typically employs silica (B1680970) gel as the stationary phase and a solvent gradient to elute compounds based on polarity. It is the workhorse purification method in synthetic organic chemistry.

Adsorbent Resin Chromatography : For certain intermediates, particularly those isolated from fermentation broths in biosynthetic studies, macroporous adsorbent resins can be used for initial purification and separation from the complex aqueous matrix.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. These techniques are invaluable for identifying functional groups within a molecule and for monitoring their transformation during a chemical reaction. nih.gov They are non-destructive and can provide information rapidly.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds. In the context of mupirocin intermediates, IR is used to confirm the presence or absence of key functional groups. For example, the conversion of a carboxylic acid to an ester would be monitored by the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the appearance of a new C-O stretch (around 1100-1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is sensitive to changes in a molecule's polarizability and is particularly adept at detecting non-polar bonds and symmetric vibrations. It is highly complementary to IR spectroscopy; for instance, C=C double bonds often show strong Raman signals. A significant advantage of Raman is its low interference from water, making it well-suited for monitoring reactions in aqueous media.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Mupirocin Intermediates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) | IR (Strong) |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | IR (Strong) |

| Ester (C=O) | Stretching | 1735 - 1750 | IR (Strong) |

| Alkene (C=C) | Stretching | 1620 - 1680 | Raman (Strong) |

| Epoxide (C-O) | Ring Breathing / C-O Stretch | ~1250 / ~810-950 | IR, Raman |

| Tetrahydropyran (B127337) (C-O-C) | Asymmetric Stretch | 1080 - 1150 | IR (Strong) |

The exact position of a peak can vary based on the molecular environment.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination (where applicable to research samples)

While chromatography and other spectroscopic methods identify and quantify a compound, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a high-quality, single crystal of the intermediate, which can often be a challenging and rate-limiting step.

When successful, a crystallographic study provides precise information on:

Connectivity : It confirms the exact bonding arrangement of all atoms in the molecule.

Stereochemistry : It reveals the relative configuration of all chiral centers.

Absolute Configuration : Through the use of anomalous dispersion, it can determine the absolute stereochemistry (the actual R/S configuration) of the molecule, which is paramount for a complex chiral molecule like mupirocin.

Conformation : It shows the preferred three-dimensional shape of the molecule in the crystalline state.

The crystal structure of mupirocin itself has been solved, demonstrating the utility of this technique for this class of compounds. For a synthetic intermediate, obtaining a crystal structure provides a crucial validation point in the synthetic sequence, confirming that the preceding stereocontrolled reactions have proceeded as planned. This definitive structural data is vital for rational drug design and for understanding structure-activity relationships.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Transient Intermediate Formation

Traditional reaction monitoring involves taking discrete samples for offline analysis (e.g., by HPLC or TLC). In situ (in-place) monitoring, by contrast, analyzes the reaction as it happens, in real-time, without sample removal. This is typically achieved by inserting a probe directly into the reaction vessel, which is connected to a spectrometer.

Techniques like in situ FT-IR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools that provide a continuous stream of data on the concentration of reactants, products, and even short-lived transient intermediates that might be missed by offline analysis.

The benefits of this approach in the research of mupirocin intermediates are significant:

Kinetic Data : By tracking concentration changes over time, detailed reaction kinetics can be determined, leading to a deeper mechanistic understanding of the transformation.

Identification of Intermediates : Transient species with short half-lives may be observed, providing crucial evidence for a proposed reaction mechanism.

Process Optimization and Safety : Real-time monitoring allows for precise determination of reaction endpoints, preventing the formation of impurities from over-reaction. It can also detect unexpected events or the buildup of unstable intermediates, enhancing process safety.

These advanced analytical methodologies provide the rigorous characterization required to navigate the complex synthetic landscape toward mupirocin and its analogues.

Computational Chemistry and Theoretical Studies on Key Intermediates

Quantum Chemical Calculations (e.g., DFT) for Energetic and Structural Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational analysis of reaction intermediates. DFT provides a robust framework for calculating the electronic structure of molecules, yielding accurate predictions of geometries, energies, and other molecular properties. These calculations are instrumental in building a comprehensive energetic and structural profile of the intermediates involved in the synthesis of mupirocin (B1676865).

A primary application of DFT in multi-step synthesis is the prediction of reaction outcomes, especially in reactions that can yield multiple products. By calculating the relative energies of all possible products and the activation barriers leading to them, researchers can predict the major product and understand the factors governing regioselectivity and stereoselectivity. For instance, in key bond-forming reactions during a mupirocin synthesis, such as an aldol (B89426) addition or a conjugate addition, DFT can be employed to determine the thermodynamic stability of different diastereomeric intermediates.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for Diastereomeric Intermediates

| Intermediate | Diastereomer | Method/Basis Set | Calculated Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) |

|---|---|---|---|---|

| Aldol Adduct A | (2R, 3S) | B3LYP/6-31G | 0.00 | 88.2 |

| Aldol Adduct A | (2S, 3S) | B3LYP/6-31G | 1.25 | 11.8 |

| Conjugate Adduct B | syn | M06-2X/def2-TZVP | 0.00 | 95.5 |

| Conjugate Adduct B | anti | M06-2X/def2-TZVP | 2.00 | 4.5 |

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition state (TS), the highest energy point along the reaction coordinate. DFT calculations are highly effective for locating transition state structures and calculating their energies. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that determines the reaction rate. In the synthesis of complex molecules like mupirocin, identifying the lowest-energy transition state can explain why a particular stereoisomer is formed preferentially. For example, in an asymmetric epoxidation or a Julia-Kocienski olefination step, analyzing the various possible transition state geometries allows chemists to rationalize the observed high diastereoselectivity.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways

| Reaction Step | Pathway | Transition State Model | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Julia-Kocienski Olefination | Pathway to E-alkene | TS-E | 15.2 | Major Product |

| Julia-Kocienski Olefination | Pathway to Z-alkene | TS-Z | 18.9 | Minor Product |

| Wacker Oxidation | Regioisomer 1 (Aldehyde) | TS-Regio1 | 22.5 | Favored |

| Wacker Oxidation | Regioisomer 2 (Ketone) | TS-Regio2 | 24.1 | Disfavored |